N-Methoxy-N,O-bis(trimethylsilyl)carbamate

Übersicht

Beschreibung

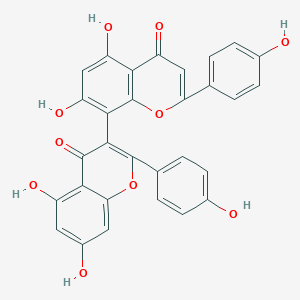

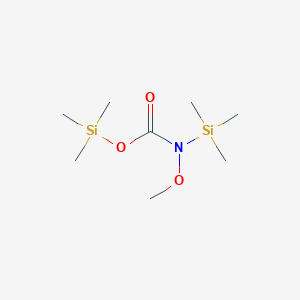

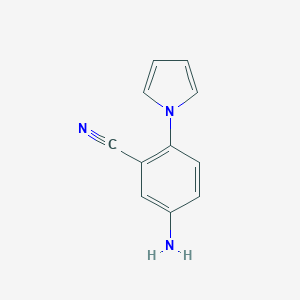

N-Methoxy-N,O-bis(trimethylsilyl)carbamate is a chemical compound with the molecular formula C8H21NO3Si2 . It contains a total of 34 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 (thio-) carbamate (aliphatic) .

Synthesis Analysis

The N,O-bis-trimethylsilyl-N-methoxy-carbamate is known to convert ketones to the corresponding O-methyl oximes . The product is usually a mixture of syn and anti isomers . If the carbonyl compound bears a hydroxyl group, the oxime formation and the O-silylation take place simultaneously .Molecular Structure Analysis

The molecular structure of N-Methoxy-N,O-bis(trimethylsilyl)carbamate consists of 8 Carbon atoms, 21 Hydrogen atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The InChI representation of the molecule isInChI=1S/C8H21NO3Si2/c1-11-9 (13 (2,3)4)8 (10)12-14 (5,6)7/h1-7H3 . Chemical Reactions Analysis

The N,O-bis-trimethylsilyl-N-methoxy-carbamate is known to convert ketones to the corresponding O-methyl oximes . The product is usually a mixture of syn and anti isomers . If the carbonyl compound bears a hydroxyl group, the oxime formation and the O-silylation take place simultaneously .Physical And Chemical Properties Analysis

The molecular weight of N-Methoxy-N,O-bis(trimethylsilyl)carbamate is 235.43 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound are 235.10599660 g/mol . The Topological Polar Surface Area of the compound is 38.8 Ų .Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Aminohydroxylation : N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate, a derivative, is used in catalytic asymmetric aminohydroxylation. This process leads to enantiomerically enriched TeoC protected aminoalcohols, achieving up to 80% yield (Reddy, Dress & Sharpless, 1998).

Silylation in Organic Synthesis : Trimethylsilyl N-monoalkyl- and N,N-dialkyl-carbamates can be synthesized with high yields (85-95%) and are used for the silylation of alcohols, phenols, and carboxylic acids, showing potential applications in organic synthesis (Knausz et al., 1983).

Gas Chromatographic Analysis : N-substituted trimethylsilylcarbamates are suitable for silylating alkaloids and producing methoxime trimethylsilyl derivatives for gas chromatographic analysis (Knausz et al., 1986).

Mycotoxin Analysis : N,N-dimethyl-trimethylsilyl-carbamate serves as an effective derivatizing agent for trichothecene mycotoxins in gas chromatography (Eke & Torkos, 2004).

Battery Performance Enhancement : Bis(trimethylsilyl)carbodiimide improves the cycling stability and capacity retention in high-voltage lithium-rich oxide cathodes, enhancing battery performance (Lan et al., 2019).

Conversion to Alkyloximes and Imines : Silyl Carbamates can convert ketones to O-methyl oximes and imines, although yields are moderate in some cases. They show similar results with ferrocenylated oxo derivatives (Kardon et al., 2011).

Electrolyte Additives in Batteries : N,N-dimethyl-trimethylsilyl-carbamate acts as an electrolyte additive in batteries, particularly enhancing the performance of high-voltage lithium-rich layered oxide cathodes (Lan et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

trimethylsilyl N-methoxy-N-trimethylsilylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO3Si2/c1-11-9(13(2,3)4)8(10)12-14(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGXSWVZNAVCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(C(=O)O[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N,O-bis(trimethylsilyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)

![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)

![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)